9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid 9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148845
InChI: InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol

9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

CAS No.:

Cat. No.: VC20148845

Molecular Formula: C15H25NO5

Molecular Weight: 299.36 g/mol

* For research use only. Not for human or veterinary use.

9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid -

Specification

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
IUPAC Name 9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Standard InChI InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Standard InChI Key RTGFXWVKLXJEDX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CO2)C(=O)O)CC1

Introduction

Structural and Nomenclature Overview

The compound’s systematic name, 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid, reflects its intricate architecture. The spiro[5.5]undecane core consists of two fused six-membered rings sharing a single atom (spiro junction), with one ring containing an oxygen atom (1-oxa) and the other a nitrogen atom (9-aza). The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) at position 9 serves as a protective moiety for the amine, while the carboxylic acid at position 3 enables further functionalization .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1251000-68-6
Molecular FormulaC15H25NO5\text{C}_{15}\text{H}_{25}\text{NO}_5
Molecular Weight299.36 g/mol
Density (predicted)1.12–1.15 g/cm³
Boiling Point (predicted)450–455°C

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step strategies to construct the spirocyclic framework and introduce functional groups. A representative route includes:

  • Spirocyclic Core Formation: Cyclization of a diamine or amino alcohol precursor under acidic or basic conditions to form the 1-oxa-9-azaspiro[5.5]undecane skeleton.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base to protect the secondary amine.

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a pre-installed ester or nitrile group at position 3.

Industrial-scale production remains limited, but suppliers such as Chemenu, Crysdot, and Alichem offer the compound at prices ranging from $750 to $887 per gram, reflecting its specialized nature and synthetic complexity .

Physicochemical Properties

The compound’s spirocyclic structure imparts unique physicochemical characteristics:

  • Solubility: Limited solubility in polar solvents (e.g., water) due to the hydrophobic Boc group but soluble in dichloromethane, dimethylformamide, and tetrahydrofuran.

  • Stability: The Boc group enhances stability under basic conditions but is susceptible to acidic cleavage (e.g., trifluoroacetic acid).

  • Spectroscopic Data:

    • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid).

    • NMR: Distinct signals for sp³-hybridized carbons in the spiro system and tert-butyl protons (~1.4 ppm).

Chemical Reactivity and Functionalization

The compound’s reactivity centers on two sites: the Boc-protected amine and the carboxylic acid. Key transformations include:

  • Deprotection: Acidic removal of the Boc group yields the free amine, enabling subsequent alkylation or acylation.

  • Carboxylic Acid Derivatives: Conversion to acid chlorides, esters, or amides for coupling reactions.

  • Spiro Ring Modifications: Hydrogenation or oxidation to adjust ring saturation or introduce ketone/aldehyde functionalities.

Table 2: Common Derivatives and Applications

DerivativeApplicationReference
AmidePeptidomimetic drug candidates
EsterProdrug formulations
Free AmineLigand for metal catalysis

Applications in Medicinal Chemistry

The spirocyclic scaffold mimics rigid peptide secondary structures, making it valuable in drug discovery:

  • Kinase Inhibitors: The compound’s conformationally restricted structure aids in targeting ATP-binding pockets of kinases.

  • GPCR Modulators: Its amine and carboxylic acid groups facilitate interactions with G-protein-coupled receptors.

  • Antibacterial Agents: Hybrid derivatives show activity against Gram-positive pathogens by disrupting cell wall synthesis.

Comparative Analysis with Analogues

Structural variations in spirocyclic compounds significantly alter their properties. For example:

Table 3: Structural Analogues and Differences

Compound NameMolecular FormulaKey Difference
2-(3-Boc-3-azaspiro[5.5]undecan-9-yl)acetic acidC17H29NO4\text{C}_{17}\text{H}_{29}\text{NO}_4Additional methylene group
9-Boc-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acidC15H25NO5\text{C}_{15}\text{H}_{25}\text{NO}_5Carboxylic acid at position 2

The position of the carboxylic acid (C-3 vs. C-2) influences hydrogen-bonding capacity and bioactivity, while added methylene groups enhance lipophilicity .

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